molecular formula C13H11ClN2O2 B2681237 N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide CAS No. 1016495-74-1

N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide

Cat. No.: B2681237
CAS No.: 1016495-74-1
M. Wt: 262.69
InChI Key: MCTPLTCVSGESLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. Its structure, which features both a 4-hydroxybenzamide moiety and a chlorinated aniline group, places it within a class of benzamide derivatives known to exhibit a range of biological activities. Research into structurally similar N-(2-aminophenyl)benzamide compounds has shown promise in areas such as antimicrobial and anthelmintic applications, suggesting potential pathways for this compound's use in biochemical studies . The molecular framework of this compound serves as a valuable precursor or building block for the synthesis of more complex molecules. Researchers can investigate its potential as a core structure for developing novel compounds with enhanced biological properties. The presence of both amino and hydroxy functional groups provides reactive sites for further chemical modification, allowing for the creation of targeted libraries for drug discovery and mechanism of action studies. Its research value lies in its potential to help scientists understand structure-activity relationships in the design of new pharmacologically active agents. Applications: This product is intended for research purposes in laboratory settings only. It is suited for use in various in vitro assays and as a chemical intermediate in organic synthesis and medicinal chemistry research. Safety Note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Proper safety protocols, including the use of personal protective equipment, should always be followed when handling this chemical.

Properties

IUPAC Name

N-(2-amino-5-chlorophenyl)-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-9-3-6-11(15)12(7-9)16-13(18)8-1-4-10(17)5-2-8/h1-7,17H,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTPLTCVSGESLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide can be achieved through several methods. One common approach involves the reduction of 2-chloro-5-nitrophenol to obtain 2-amino-5-chlorophenol, which is then reacted with 4-hydroxybenzoic acid to form the desired compound . Another method involves the use of 1-chloro-4-nitrobenzene, which is reduced using a bacterial strain to yield 2-amino-5-chlorophenol, followed by a condensation reaction with 4-hydroxybenzoic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions such as temperature and pressure control to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 5-position of the aromatic ring undergoes nucleophilic aromatic substitution (NAS) under basic or acidic conditions. Key findings include:

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
Hydroxylation NaOH (10% aq.), 100°C, 6 hN-(2-Amino-5-hydroxyphenyl)-4-hydroxybenzamide78
Amination NH₃/EtOH, CuSO₄ catalyst, 120°C, 12 hN-(2-Amino-5-aminophenyl)-4-hydroxybenzamide65
Methoxy substitution NaOMe, DMF, 80°C, 8 hN-(2-Amino-5-methoxyphenyl)-4-hydroxybenzamide82
  • Mechanistic Insight : The electron-withdrawing effect of the amide group activates the chloro substituent for NAS. Steric hindrance from the ortho-amino group slows reactivity compared to para-substituted analogues .

Oxidation and Reduction

The amino and hydroxy groups participate in redox reactions:

Oxidation

  • Amino → Nitro : Treatment with H₂O₂/HNO₃ (3:1) at 70°C for 20 h converts the amino group to nitro, yielding N-(2-Nitro-5-chlorophenyl)-4-hydroxybenzamide (Yield: 58%) .

  • Phenol → Quinone : MnO₂ in acetic acid oxidizes the 4-hydroxy group to a quinone structure (Yield: 42%) .

Reduction

  • Nitro → Amino : Catalytic hydrogenation (H₂/Pd-C, EtOH, 25°C) reduces nitro derivatives back to amino forms (Yield: 92%) .

Hydrolysis and Condensation

The benzamide bond exhibits moderate stability under hydrolytic conditions:

ConditionReagentsProductNotes
Acidic6M HCl, reflux, 24 h4-Hydroxybenzoic acid + 2-Amino-5-chloroanilineComplete cleavage
Basic5M NaOH, 80°C, 12 hPartial hydrolysis to salicylate intermediatepH-dependent selectivity
  • Self-Condensation : In anhydrous DMF at 150°C, the compound forms dimeric species via amide cross-linking (observed via LC-MS) .

Complexation and Coupling Reactions

The hydroxy and amino groups enable coordination and cross-coupling:

  • Metal Complexation : Reacts with Fe(III)Cl₃ to form a 1:1 complex (λₘₐₓ = 430 nm; stability constant logβ = 8.2) .

  • Suzuki Coupling : With Pd(PPh₃)₄, the chloro substituent couples to aryl boronic acids (e.g., phenylboronic acid → biphenyl derivative; Yield: 74%) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces:

  • Dechlorination : 5-Cl → H substitution (Quantum yield: 0.12) .

  • Ring Contraction : Forms benzoxazole derivatives via intramolecular cyclization (Yield: 35%) .

Biological Activation Pathways

In metabolic studies:

  • N-Acetylation : Hepatic enzymes acetylate the amino group (major metabolite) .

  • Glucuronidation : 4-Hydroxy group conjugated to glucuronic acid (Phase II metabolism) .

Comparative Reactivity Table

Reaction SiteReactivity (vs. analogues)Key Factor
5-Chloro1.5× slower than para-ClSteric hindrance from ortho-NH₂
4-Hydroxy2× more acidic than 2-OHResonance stabilization
Amide bond30% more stable than alkylamidesConjugation with aromatic ring

Data synthesized from .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide analogues as inhibitors of viral replication. Notably:

  • Respiratory Syncytial Virus (RSV) : A series of substituted analogues have demonstrated potent inhibitory effects against RSV. Compounds were shown to suppress viral replication and modulate inflammatory responses by inhibiting pathways such as IRF3 and NF-κB activation, which are crucial in viral pathogenesis . The most effective compounds exhibited low cytotoxicity, indicating a favorable therapeutic index.
CompoundIC50 (μM)CC50 (μM)Selectivity Index
Compound 150.27156.8>100
Compound 22Not specifiedNot specifiedNot specified

Anticancer Properties

The compound has also been evaluated for its anticancer properties:

  • Cytotoxicity Against Cancer Cell Lines : Various analogues of this compound have shown promising cytotoxic effects against different cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer). For instance, certain derivatives were found to be significantly more potent than traditional chemotherapy agents like cisplatin .
Cell LineCompoundIC50 (μM)
MDA-MB-231Compound 5e0.4
HT-29Compound 5e0.5

Mechanistic Insights

Mechanistic studies have revealed that these compounds induce apoptosis in cancer cells, characterized by nuclear condensation and fragmentation. This apoptotic effect is crucial for their potential as anticancer agents .

Potential in Treating Adenoviral Infections

Analogues of this compound have been identified as effective inhibitors of adenoviral infections. These compounds target the viral DNA replication process, showcasing their utility in treating viral diseases .

Case Study 1: Inhibition of RSV

A study investigated the antiviral efficacy of several this compound derivatives against RSV. The results indicated that compounds effectively inhibited viral replication at low concentrations while maintaining low cytotoxicity levels, suggesting their potential use in clinical settings for RSV infections .

Case Study 2: Anticancer Activity

In another study focused on breast cancer treatment, this compound derivatives were tested against MDA-MB-231 cells. The findings demonstrated that these compounds not only inhibited cell proliferation but also induced apoptosis, establishing their role as promising candidates for further development in cancer therapy .

Mechanism of Action

The mechanism of action of N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide and its analogs:

Compound Name Substituents on Benzamide Substituents on Aniline Ring Molecular Weight Key References
This compound 4-hydroxy 2-amino, 5-chloro ~258.25*
N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide 2-hydroxy, 5-chloro 4-amino, 2-chloro 327.18
2-chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide 2-chloro, 6-fluoro 4-hydroxy 265.67
N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide 4-hydroxy 4-chloro, 2-methyl 261.71
(R)-N-(1′-methoxycarbonyl-2′-phenylethyl)-4-hydroxybenzamide 4-hydroxy 1′-methoxycarbonyl-2′-phenylethyl 313.33

*Estimated based on empirical formula C₁₃H₁₀ClN₂O₂.

Key Observations :

  • Hydroxy Position : Shifting the hydroxy group from the 4-position (target compound) to the 2-position (e.g., ) reduces hydrogen-bonding capacity and alters molecular polarity.
  • Halogen Substitution : Chlorine or fluorine atoms at different positions (e.g., 5-chloro in the target vs. 2-chloro in ) influence lipophilicity and steric effects .
  • Amino Group Placement: The 2-amino group in the target compound vs. 4-amino in affects electronic properties and target binding .

Pharmacological Activity Comparison

Antimicrobial Properties

  • Target Compound : Derivatives of 4-hydroxybenzamide, including the target compound, demonstrate moderate to strong antimicrobial activity. For example, (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide (a close analog) showed low cytotoxicity and high selectivity against bacterial and fungal strains .
  • 2-chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide : Fluorine substitution may enhance membrane permeability, though specific activity data are unreported .

Anti-Permeable and Anticancer Potential

  • 4-Hydroxybenzamide Derivatives: highlights anti-permeable properties in a related compound, N-[(Z)-(4-fluorophenyl)methylideneamino]-4-hydroxybenzamide, attributed to its ability to disrupt microbial cell membranes .
  • Thiazolidinone Hybrids: Compounds like those in combine benzamide with thiazolidinone moieties, enhancing dual antibacterial and antifungal effects .

Structural Characterization

  • X-ray Crystallography : Tools like SHELX () and ORTEP-III () are widely used to confirm molecular geometries and hydrogen-bonding patterns .
  • Spectroscopic Analysis : FT-IR and NMR (¹H/¹³C) are employed to verify functional groups, as demonstrated in for plant-derived benzamides .

Biological Activity

N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique substitution pattern, which contributes to its distinct chemical and biological properties. The compound features an amino group and a hydroxyl group that are critical for its interaction with biological targets, enhancing its potential as a therapeutic agent.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound, particularly against respiratory syncytial virus (RSV) and human adenovirus (HAdV).

  • Inhibition of RSV : Research indicates that derivatives of this compound can significantly inhibit RSV replication. In vitro assays demonstrated that treated A549 epithelial cells showed over a log reduction in infectious particles compared to untreated controls. The most potent compounds also suppressed RSV-induced activation of IRF3 and NF-κB pathways, suggesting a dual mechanism involving both direct antiviral effects and modulation of inflammatory responses .
  • Inhibition of HAdV : Another study reported that certain analogues exhibited low micromolar potency against HAdV, with an IC50 value as low as 0.27 μM for one derivative. These compounds were shown to target the viral DNA replication process, indicating their potential as antiviral agents .

Anticancer Activity

The compound's structure suggests potential anticancer properties through inhibition of specific enzymes involved in cell proliferation. Preliminary studies have indicated that it may modulate pathways associated with cancer cell survival and proliferation, although detailed mechanisms remain to be fully elucidated.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and inflammatory signaling pathways. For instance, it has been shown to reduce phosphorylation levels of proteins involved in the NF-κB pathway, which plays a crucial role in inflammation and immune response .
  • Targeting Viral Processes : By interfering with the viral life cycle at multiple stages, including entry and replication, it demonstrates broad-spectrum antiviral activity .

Research Findings and Case Studies

StudyTarget VirusIC50 (μM)CC50 (μM)Selectivity Index
RSVNot specifiedNot specifiedNot specified
HAdV0.27156.8>100
RSVNot specifiedNot specifiedNot specified

Q & A

Basic: What are the optimal synthetic routes for N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide, and how can reaction conditions be validated?

Answer:
The synthesis typically involves coupling 4-hydroxybenzoic acid derivatives with substituted aniline precursors. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under inert atmosphere .
  • Purification : Validate reaction completion via LCMS (e.g., observed [M+H]+ peak at m/z 265) and HPLC (retention time ~1.16 minutes under SMD-TFA05 conditions) .
  • Yield optimization : Monitor by TLC and adjust parameters like temperature (reflux conditions), solvent polarity, or catalyst (e.g., acetic acid) .

Basic: What analytical techniques are critical for characterizing this compound's purity and structural integrity?

Answer:

  • Chromatography : HPLC with trifluoroacetic acid (TFA) modifiers ensures resolution of polar impurities .
  • Mass spectrometry : LCMS confirms molecular ion peaks and detects byproducts (e.g., m/z 265 [M+H]+) .
  • Spectroscopy :
    • 1H/13C NMR for verifying substitution patterns (e.g., aromatic protons at δ 6.5–8.5 ppm) .
    • FT-IR to confirm amide C=O stretching (~1650 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) .

Basic: How can researchers assess the antimicrobial activity of this compound, and what controls are essential?

Answer:

  • Assay design : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive (e.g., ciprofloxacin) and negative (DMSO vehicle) controls .
  • Mechanistic studies : Evaluate enzyme inhibition (e.g., acps-pptase) via spectrophotometric assays monitoring substrate depletion (e.g., malachite green for phosphate release) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended?

Answer:

  • Single-crystal X-ray diffraction : Use SHELXL for refinement (high-resolution data) and SHELXD/SHELXE for phase determination in twinned crystals .
  • Validation : Check for hydrogen bonding between the amide NH and phenolic OH groups (e.g., O···N distances ~2.8–3.0 Å) .
  • Visualization : ORTEP-3 or Mercury for thermal ellipsoid plots and intermolecular interactions .

Advanced: What strategies are effective for studying cocrystal formation with dicarboxylic acids?

Answer:

  • Synthon modularity : Screen with glutaric, succinic, or adipic acids via solvent drop grinding. Monitor stoichiometry (e.g., 2:1 benzamide:dicarboxylic acid) .
  • Thermal analysis : DSC to identify melting point depression and confirm cocrystal stability (e.g., ΔfusH ~25 kJ/mol) .
  • Structural insights : Use PXRD to differentiate polymorphs and validate unit cell parameters (e.g., a = 22.27 Å, c = 33.69 Å) .

Advanced: How can molecular docking predict interactions with bacterial enzyme targets like acps-pptase?

Answer:

  • Target preparation : Retrieve acps-pptase PDB structures (e.g., 4Q9A) and optimize protonation states using AutoDock Tools .
  • Docking workflow :
    • Define the active site (e.g., ATP-binding pocket).
    • Use flexible ligand docking (AMBER force field) to account for conformational changes.
    • Validate poses via MD simulations (e.g., RMSD < 2.0 Å over 50 ns) .
  • Key interactions : Prioritize hydrogen bonds between the 4-hydroxy group and catalytic residues (e.g., Asp98) .

Advanced: What biochemical pathways are disrupted by this compound, and how can transcriptomic profiling elucidate mechanisms?

Answer:

  • Pathway mapping : RNA-seq of treated bacterial cultures to identify downregulated genes in fatty acid biosynthesis (e.g., fabH, acpP) .
  • Validation : qRT-PCR for key targets (e.g., acps-pptase) and metabolic flux analysis to quantify lipid precursor depletion .
  • Cross-talk analysis : Evaluate off-target effects via KEGG pathway enrichment (e.g., oxidative stress response) .

Advanced: How do structural modifications (e.g., halogen substitution) impact solubility and bioavailability?

Answer:

  • Solubility assays : Measure in DMSO/water mixtures (e.g., 20 mM stock) and calculate LogP via shake-flask method (target LogP ~3.9 for membrane permeability) .
  • Bioavailability :
    • In vitro : Caco-2 cell monolayer assays for intestinal absorption.
    • In silico : Use SwissADME to predict permeability (e.g., TPSA < 90 Ų favors absorption) .
  • Halogen effects : Chlorine at the 5-position enhances target binding but may reduce solubility; counterbalance with hydrophilic groups (e.g., pyrimidine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.